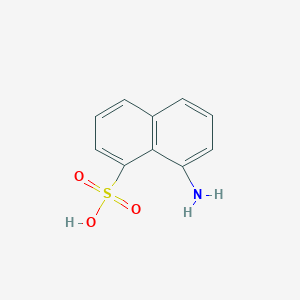

8-Amino-1-naphthalenesulfonic acid

Description

Overview of Aminonaphthalenesulfonic Acids: Structural Classes and Significance

Aminonaphthalenesulfonic acids are a particularly important subclass of naphthalenesulfonic acids, characterized by the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) group on the naphthalene (B1677914) core. wikipedia.org These bifunctional compounds are colorless solids and serve as crucial precursors in the dye industry. wikipedia.org The relative positions of the amino and sulfonic acid groups on the two rings of the naphthalene system lead to a large number of possible isomers, which can be broadly classified into 1-aminonaphthalenesulfonic acids and 2-aminonaphthalenesulfonic acids, depending on the ring to which the amino group is attached. Each isomer possesses unique reactivity and coupling characteristics, making them versatile building blocks for chemists. Their significance lies in their ability to undergo diazotization of the amino group, which can then be coupled with various aromatic compounds to produce a vast range of azo dyes with different colors and properties.

Historical Context of 8-Amino-1-naphthalenesulfonic Acid in Chemical Synthesis

This compound, commonly known as Peri acid, holds a significant place in the historical development of synthetic organic chemistry. wikipedia.orgguidechem.com Its unique "peri" substitution pattern, with the amino and sulfonic acid groups at the 1 and 8 positions, respectively, confers specific chemical properties that have been exploited for over a century. wikipedia.org

Early Discoveries and Industrial Relevance as Dye Intermediates

The discovery and subsequent industrial production of this compound were driven by the burgeoning synthetic dye industry in the late 19th and early 20th centuries. nih.govacs.org Chemists of the era recognized its potential as a valuable intermediate for creating a new palette of colors. Its primary industrial importance stems from its role as a precursor to a wide variety of naphthalene-based dyes. guidechem.com For instance, it is a key component in the synthesis of C.I. Acid Black 35 and C.I. Reactive Orange 35. guidechem.com Furthermore, it is used to prepare other important dye intermediates such as phenyl peri acid and Chicago acid. guidechem.com The ability of the amino group in Peri acid to be diazotized and then coupled with other aromatic compounds is the cornerstone of its utility in producing azo dyes. google.com One notable example is its use in the production of Acid Blue 113. wikipedia.org

Evolution of Synthetic Methodologies for Naphthalene Derivatives

The traditional industrial synthesis of this compound begins with the sulfonation of naphthalene. guidechem.comchemicalbook.com The resulting naphthalene-1-sulfonic acid is then nitrated to yield a mixture of 5-nitro- and 8-nitronaphthalene-1-sulfonic acids. chemicalbook.comchemicalbook.com The subsequent reduction of the 8-nitro isomer, typically with iron powder, produces this compound. guidechem.comchemicalbook.com The separation of the 1,8-isomer from the 1,5-isomer (which forms Laurent's acid upon reduction) is a critical step, often achieved by controlling the pH of the solution. chemicalbook.comgoogle.com

Over the years, synthetic methodologies have evolved. For instance, the Bucherer reaction, which involves heating Peri acid with anilinium salts, provides a route to N-phenyl derivatives. wikipedia.org More contemporary methods focus on improving efficiency and sustainability. For example, microwave-assisted, copper-catalyzed Ullmann coupling reactions have been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (a derivative of Peri acid) from 8-chloro-1-naphthalenesulfonic acid, offering milder reaction conditions and higher yields compared to older methods that required high temperatures and strong acids. nih.govacs.org

Scope and Research Significance of this compound in Contemporary Academia

In modern academic research, this compound and its derivatives continue to be of great interest, extending far beyond their traditional role as dye intermediates. A significant area of research revolves around their fluorescent properties. nih.govresearchgate.net Derivatives such as 8-anilinonaphthalene-1-sulfonic acid (ANS) are widely used as fluorescent probes to study the hydrophobic regions of proteins. sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net ANS is weakly fluorescent in aqueous solutions but exhibits a strong fluorescence enhancement and a blue shift in its emission spectrum upon binding to non-polar environments, such as the hydrophobic pockets of proteins. nih.govacs.orgresearchgate.net This property makes it an invaluable tool for investigating protein folding, conformational changes, and aggregation. sigmaaldrich.comresearchgate.netavantorsciences.com

Furthermore, derivatives of this compound are being explored in materials science. For example, they have been used to create functionalized biochar with a large specific surface area and hydrophobicity, which can act as a stable and reusable acid catalyst. guidechem.com The unique photophysical properties of these compounds also make them candidates for the development of new sensors and molecular probes for various analytical applications. sigmaaldrich.comchemicalbook.com Recent research has also focused on the enzymatic transformation of these compounds using enzymes like laccase to synthesize new bioactive compounds and dyes with novel properties. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Appearance | White needle-like crystals guidechem.com |

| Melting Point | >350 °C guidechem.com |

| Solubility | Slightly soluble in water guidechem.com |

Representative Dyes Derived from this compound

| Dye Name | C.I. Name |

| Naphthol Blue Black | Acid Black 1 |

| Acid Blue 113 | Acid Blue 113 |

| Acid Black 35 | Acid Black 35 |

| Reactive Orange 35 | Reactive Orange 35 |

| Sulfur Dark Green 3GW | Sulfur Dark Green 3GW |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJLCDCWVZEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058881 | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-75-7 | |

| Record name | Peri acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-8-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | peri Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-8-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D93Y3MXV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 8 Amino 1 Naphthalenesulfonic Acid

Classical Synthesis Routes and Mechanistic Investigations

The traditional synthesis of 8-amino-1-naphthalenesulfonic acid is a multi-step process that begins with naphthalene (B1677914) as the starting material. This route involves key reactions such as sulfonation, nitration, and reduction.

Sulfonation and Nitration of Naphthalene Precursors

The classical synthesis typically commences with the sulfonation of naphthalene. In this step, naphthalene is treated with sulfuric acid at elevated temperatures, typically between 35-45°C for 2-3 hours, to yield 1-naphthalenesulfonic acid. google.com Following sulfonation, the resulting intermediate undergoes nitration. This is achieved by reacting 1-naphthalenesulfonic acid with a mixture of nitric acid and sulfuric acid. google.com This electrophilic aromatic substitution reaction introduces a nitro group onto the naphthalene ring, primarily at the 8-position, to form 8-nitro-1-naphthalenesulfonic acid. The reaction temperature for this step can range from 30 to 95°C. google.com

Reduction Reactions for Amino Group Introduction

The final step in the classical synthesis is the reduction of the nitro group in 8-nitro-1-naphthalenesulfonic acid to an amino group, thereby forming the desired product, this compound. google.com This transformation is a critical step, and various reducing agents and conditions have been employed.

A common method involves the use of iron powder and steam at temperatures ranging from 60 to 180°C. google.com Other established methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, tin(II) chloride (SnCl2) and zinc (Zn) in acidic media are considered mild reducing agents that can be used when other reducible groups are present. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) offers an alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com

Modern and Sustainable Synthetic Approaches

In response to the limitations of classical methods, researchers have focused on developing more efficient, milder, and sustainable synthetic routes. A notable advancement in this area is the application of microwave-assisted copper-catalyzed Ullmann coupling for the synthesis of derivatives of this compound.

Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling for Derivatives

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, has emerged as a powerful tool for forming C(aryl)-N bonds. acs.orgorganic-chemistry.org A modern adaptation of this reaction utilizes microwave irradiation to significantly accelerate the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are structurally related to this compound. nih.govacs.orgnih.gov This approach has been shown to produce yields of up to 74% under mild conditions, a substantial improvement over traditional methods. nih.govacs.orgresearchgate.net

This microwave-assisted Ullmann coupling is particularly noteworthy as it can utilize a chloride substituent on the naphthalene ring, which is typically less reactive than bromide or iodide, and it proceeds without the need for a ligand. acs.org The reaction is often carried out in an aqueous buffer solution, making it a more environmentally friendly process. nih.gov

The efficiency of the microwave-assisted copper(0)-catalyzed Ullmann coupling is highly dependent on the reaction parameters. Extensive optimization studies have been conducted to identify the ideal conditions.

pH: The reaction is typically performed in a sodium phosphate (B84403) buffer solution with a pH maintained between 6 and 7. nih.govacs.org

Temperature: A temperature of 100°C under microwave irradiation has been found to provide the best yields. nih.govacs.org Exploring a range from 80 to 120°C revealed that 100°C is the optimal temperature. acs.org

Catalyst Loading: Elemental copper (Cu(0)) has been identified as the most effective catalyst compared to CuI and CuCl. nih.govacs.org A catalyst loading of 10 mol% is typically used. nih.govacs.org

The optimized conditions generally involve reacting an 8-halonaphthalene-1-sulfonic acid with an aniline (B41778) derivative in the presence of 10 mol% of powdered elemental copper in an aqueous sodium phosphate buffer (pH 6-7). The mixture is then subjected to microwave irradiation at 100°C for 1 to 1.5 hours. nih.govacs.org

Table 1: Optimization of Reaction Conditions for Microwave-Assisted Ullmann Coupling

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Cu(0) | 63 | nih.govacs.org |

| CuI | No Product | nih.govacs.org | |

| CuCl | Lower than Cu(0) | acs.org | |

| Temperature | 80 °C | Lower than 100°C | acs.org |

| 100 °C | 63 | nih.govacs.org | |

| 120 °C | Lower than 100°C | acs.org | |

| pH | 6-7 | 63 | nih.govacs.org |

Table 2: Yields of 8-Anilinonaphthalene-1-sulfonic Acid Derivatives with Various Substituents

| Substituent on Aniline | Yield (%) | Reference |

|---|---|---|

| H | 63 | nih.govacs.org |

| Halides (e.g., F, Cl, Br) | 42-67 | nih.govacs.org |

| Electron-donating groups (e.g., methyl, methoxy) | 69-74 | nih.govacs.org |

| Electron-withdrawing groups (e.g., nitrile, nitro) | 11-25 | nih.govacs.org |

| Hydroxyl | 21 | nih.govacs.org |

Tolerance to Functional Groups and Yield Enhancements

The synthesis of derivatives of this compound, particularly N-aryl derivatives like 8-Anilino-1-naphthalenesulfonic acid (ANS), has traditionally been challenging, often resulting in low yields of less than 5% and requiring harsh reaction conditions. acs.orgacs.org However, recent advancements have led to more efficient synthetic routes with improved yields and better tolerance for a variety of functional groups.

A notable development is the use of a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. acs.orgnih.gov This method has been shown to synthesize ANS derivatives in yields of up to 74%. acs.orgnih.gov The reaction demonstrates considerable tolerance to various functional groups on the aryl substituent. For instance, substrates with electron-donating groups such as methyl, methoxy (B1213986), and acetylamino have produced the highest yields (60-74%). acs.orgnih.gov Conversely, derivatives with electron-withdrawing groups like nitrile and nitro result in lower yields, ranging from 11-25%. acs.orgnih.gov The reaction also shows tolerance for hydroxyl groups, with a reported yield of 21%. acs.orgnih.gov A primary side product in this aqueous synthesis is 8-hydroxynaphthalene-1-sulfonic acid, formed by the displacement of the 8-chloro group by water. acs.orgnih.gov

The Ullmann coupling approach is significant as it can tolerate a sulfonic acid group on the reactant, a functional group that is often introduced later in a synthetic sequence. acs.org This ligand-free Ullmann coupling utilizes a chloride substituent, which is less reactive than bromide or iodide, under relatively mild conditions (100-105 °C for 1-3 hours). acs.orgacs.org

Table 1: Yields of 8-Anilino-1-naphthalenesulfonic Acid (ANS) Derivatives with Various Aryl Substitutions via Microwave-Assisted Ullmann Coupling acs.orgnih.gov

| Substituent on Aniline | Yield (%) |

| 4-Methoxy | 74 |

| 4-Methyl | 69 |

| 4-Acetylamino | 60 |

| 2-Fluoro | 67 |

| 3-Fluoro | 47 |

| 4-Fluoro | 42 |

| 4-Nitro | 16 |

| 4-Cyano | 11 |

| 4-Hydroxy | 21 |

Biocatalytic Transformations and Enzymatic Synthesis (e.g., laccase-mediated oxidation of derivatives)

Biocatalytic methods, particularly those employing enzymes like laccase, are emerging as valuable and environmentally friendly alternatives for the transformation of this compound derivatives. researchgate.netnih.gov Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of aromatic substrates, including phenols and amines, using molecular oxygen as the oxidant and producing water as the only byproduct. nih.gov These enzymatic reactions offer the advantages of occurring under mild conditions, such as in aqueous solvent systems at room temperature and normal pressure. researchgate.net

A fungal laccase from Cerrena unicolor has been effectively used to transform 8-Anilino-1-naphthalenesulfonic acid (ANS) into a novel green-colored antibacterial compound. mdpi.comnih.gov This process involves the laccase-mediated oxidation of ANS, which was optimized with respect to pH, laccase activity, and substrate and co-solvent concentrations. mdpi.comnih.gov The use of haloarchaeal enzymes is also being explored due to their stability and activity in high salt concentrations, low water activity, and elevated temperatures, which are conditions often used in industrial biocatalysis. nih.gov

Substrate Specificity and Product Diversity

The substrate specificity of laccases is broad, allowing for the transformation of a variety of substituted aromatic compounds. nih.govnih.gov Laccases typically oxidize phenols and aromatic amines by generating radical intermediates. nih.govmdpi.com These radicals can then undergo further reactions, such as coupling, to form diverse products, including dimeric and polymeric structures. nih.gov For example, laccase-mediated amination is an efficient method for producing biologically active aminoquinone derivatives. researchgate.net

In the case of laccase from Trametes polyzona WRF03, the enzyme exhibited different specificities for various substrates. nih.gov While it showed the highest specificity for ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), it also oxidized other substrates like α-naphthol and o-dianisidine. nih.gov The oxidation of phenolic substrates by laccase is dependent on the nature and position of substituent groups on the aromatic ring. nih.gov The laccase-mediated transformation of 8-Anilino-1-naphthalenesulfonic acid results in a green, water-soluble dye, demonstrating the potential for creating novel products with unique properties. mdpi.com

Environmental Impact and Green Chemistry Perspectives

The use of biocatalytic methods, such as laccase-mediated synthesis, aligns with the principles of green chemistry. nih.govorientjchem.org These enzymatic processes reduce or eliminate the use of hazardous substances and volatile organic solvents, which are major contributors to environmental pollution. orientjchem.org Laccase-catalyzed reactions are particularly attractive because they use water as a solvent and molecular oxygen as a benign oxidant, generating water as the sole byproduct. nih.gov This approach avoids the harsh reaction conditions, such as high temperatures and pressures, and the use of toxic metal catalysts often associated with traditional chemical syntheses. acs.orgresearchgate.net The development of solvent-less catalytic reactions is another key area of green chemistry that aims to minimize environmental impact. orientjchem.org The use of biocatalysts like laccase in the synthesis and modification of compounds like this compound derivatives represents a more sustainable and environmentally responsible approach to chemical manufacturing. nih.gov

Derivatization Strategies of this compound

N-Substitution Reactions and Formation of N-Aryl Derivatives (e.g., 8-Anilino-1-naphthalenesulfonic acid)

A primary derivatization strategy for this compound involves N-substitution to form N-aryl derivatives, with 8-Anilino-1-naphthalenesulfonic acid (ANS) being a prominent example. acs.orgnih.gov These derivatives are valuable as fluorescent probes in biological research due to their environmentally sensitive fluorescence. nih.govresearchgate.netnih.gov

Traditional methods for synthesizing ANS and its derivatives often involve the condensation of this compound with an aniline derivative. guidechem.comchemicalbook.com One method involves the condensation of naphthalene-1-sulfonic acid and aniline in the presence of sulfuric acid. guidechem.com Another approach involves heating this compound with a substituted aniline, sometimes in the presence of a catalyst like 2,6-diethylaniline (B152787) HCl salt, at high temperatures (165-190 °C) for extended periods. google.com

More recently, a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction has been developed, offering a more efficient and milder route to N-aryl derivatives. acs.orgnih.gov This method couples 8-chloro-1-naphthalenesulfonic acid with various anilines in a buffered aqueous solution. acs.orgacs.org The reaction proceeds at 100 °C for about an hour and demonstrates good tolerance for a range of functional groups on the aniline ring, including halogens, and electron-donating and electron-withdrawing groups. acs.orgnih.gov This has enabled the synthesis of a library of ANS derivatives with diverse spectral properties. acs.orgnih.gov

Functionalization at other Naphthalene Ring Positions

While N-substitution is a common derivatization strategy, functionalization at other positions on the naphthalene ring of this compound can also be achieved. The reactivity of the naphthalene core allows for various electrophilic substitution reactions, though the directing effects of the amino and sulfonic acid groups must be considered.

For instance, a method has been developed for the sequential analysis of reducing oligosaccharides using 8-amino-2-naphthalenesulfonic acid, a structural isomer. koreascience.kr This suggests that derivatization strategies can be applied to different isomers of amino-naphthalenesulfonic acids. The synthesis of various substituted naphthalenesulfonic acids serves as precursors for more complex derivatives, indicating that functionalization of the naphthalene ring is a key step in creating a diverse range of compounds.

Formation of Salts and Their Research Utility (e.g., ammonium (B1175870) salt)

This compound can be converted into various salts, with the ammonium salt being a notable example utilized in research. The formation of these salts is a standard acid-base reaction where the sulfonic acid group donates a proton to a base, such as ammonia (B1221849) in the case of the ammonium salt.

A general procedure for forming the ammonium salt of an 8-anilinonaphthalene-1-sulfonate (ANS) analog involves dissolving the ANS derivative in a mixed solvent system, such as ethanol (B145695) and ethyl acetate. Subsequently, an aqueous solution of ammonium hydroxide (B78521) (NH₄OH) is added to the mixture, leading to the precipitation or crystallization of the ammonium salt. google.com

The ammonium salt of 8-anilino-1-naphthalenesulfonic acid, also known as 1,8-ANS NH₄ or ANSA, is a commercially available technical grade powder. sigmaaldrich.com It is recognized for its good solubility in water (50 mg/ml), which makes it a convenient fluorescent probe for various biochemical and molecular biology applications. chemimpex.comsigmaaldrich.com

Table 1: Properties of 8-Anilino-1-naphthalenesulfonic acid ammonium salt

| Property | Value | Reference |

| Synonyms | 1,8-ANS NH4, ANSA, Ammonium 8-anilino-1-naphthalenesulfonate (B1227081), N-Phenyl peri acid | sigmaaldrich.com |

| CAS Number | 28836-03-5 | sigmaaldrich.com |

| Molecular Formula | C₁₆H₁₃NO₃S · NH₃ | sigmaaldrich.com |

| Molecular Weight | 316.37 g/mol | sigmaaldrich.com |

| Appearance | Green to Dark Green and Grey to Dark Grey and Green-Grey powder | sigmaaldrich.com |

| Solubility in Water | 50 mg/ml | sigmaaldrich.com |

| Fluorescence | λex 388 nm; λem 470 nm in 0.1 M Tris, 0.2 M KCl, pH 9.0, BSA | sigmaaldrich.com |

Research Utility of this compound Salts

The salts of this compound, particularly the ammonium salt of its N-phenylated derivative (8-anilino-1-naphthalenesulfonic acid or ANS), are extensively used as fluorescent probes in scientific research. chemimpex.comwikipedia.org The utility of these compounds stems from the environmentally sensitive nature of their fluorescence. acs.org In aqueous solutions, ANS exhibits weak fluorescence. However, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum, when it binds to hydrophobic regions of macromolecules like proteins or membranes. sigmaaldrich.comacs.org

Key Research Applications:

Protein Folding and Conformational Changes: ANS is a valuable tool for studying the conformational changes in proteins. sigmaaldrich.comwikipedia.org Ligand binding can alter the protein's surface, and by comparing the fluorescence of ANS in the presence and absence of a specific ligand, researchers can gain insights into these structural modifications. wikipedia.org It has been employed to monitor conformational changes in proteins during processes like membrane fusion. sigmaaldrich.com

Probing Hydrophobic Sites: The affinity of ANS for non-polar environments makes it an excellent probe for detecting and characterizing hydrophobic pockets on the surface of proteins and in membranes. acs.orgnih.gov The sulfonate group helps to anchor the molecule to cationic side chains on proteins, while the anilinonaphthalene core interacts with nearby hydrophobic areas. acs.orgnih.gov

Membrane Studies: The permeability of ANS to mitochondrial membranes makes it particularly useful for investigating the structure and dynamics of these organelles. wikipedia.org It has been used to study the interaction with rod outer segment membranes and to probe the structure of lipoproteins. sigmaaldrich.com

Biochemical Assays: The ammonium salt of ANS is utilized in various biochemical assays. chemimpex.com For instance, it has been incorporated into a sodium-selective fiber-optic sensor. In this system, the fluorescence of ANS is quenched by a copper(II) polyelectrolyte in the absence of sodium. The presence of sodium leads to the formation of a fluorescent cationic complex. sigmaaldrich.com It has also been used as a substrate in a chemiluminescent enzyme immunoassay system. sigmaaldrich.com

Surfactant and Polymer Assemblies: ANS is commonly used as a fluorescent probe to investigate the molecular assemblies of surfactants and amphiphilic polymers. A blue shift in its emission maximum indicates that the fluorophore is located in a less polar environment within these assemblies. sigmaaldrich.com

Advanced Spectroscopic Characterization and Theoretical Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of ANS. The ammonium (B1175870) salt of ANS has been analyzed using FT-Raman spectroscopy, providing characteristic spectral data. nih.gov FT-IR spectra of ANS and its ammonium salt have also been recorded, often using techniques like potassium bromide (KBr) pellets or attenuated total reflectance (ATR). nih.govnih.govspectrabase.comchemicalbook.com These spectra reveal key vibrational frequencies corresponding to the various bonds within the molecule, such as those of the amino and sulfonic acid groups, as well as the naphthalene (B1677914) and phenyl rings. Detailed band assignment analysis allows for the correlation of specific absorption peaks with the stretching and bending vibrations of these functional groups, confirming the compound's structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 8-Amino-1-naphthalenesulfonic acid in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms in the ANS molecule.

¹H NMR: The ¹H NMR spectrum of ANS displays a complex pattern of signals corresponding to the aromatic protons on the naphthalene and phenyl rings, as well as the amine proton. For the sodium salt of 8-(Phenylamino)naphthalene-1-sulfonate in D₂O, characteristic chemical shifts (δ) have been reported. nih.gov For instance, signals appear at δ 8.22 (d, J = 7.3 Hz, 1H), 7.79 (d, J = 8.2 Hz, 1H), and down to 6.82 (t, J = 7.4 Hz, 1H), which can be assigned to specific protons on the naphthalene and phenyl rings. nih.gov In DMSO-d₆, the amine proton gives a signal at δ 10.74 (s, 1H). nih.gov The specific chemical shifts and coupling constants (J values) are instrumental in assigning each proton to its exact position on the molecular skeleton. nih.govchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum of ANS provides complementary information, showing distinct signals for each carbon atom in the molecule. For the sodium salt in D₂O, the carbon signals range from δ 145.05 to 116.33. nih.gov These have been assigned to the various carbon atoms of the naphthalene and phenyl rings. nih.govchemicalbook.com Two-dimensional NMR techniques, such as HMQC, HSQC, and HMBC, are often employed to unambiguously assign all ¹H and ¹³C signals, providing a complete and detailed picture of the molecule's covalent framework. mdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sodium 8-(Phenylamino)naphthalene-1-sulfonate in D₂O nih.gov

| ¹H NMR (400 MHz, D₂O) | ¹³C NMR (100 MHz, D₂O) |

| 8.22 (d, J = 7.3 Hz, 1H) | 145.05 |

| 7.79 (d, J = 8.2 Hz, 1H) | 137.79 |

| 7.40 (d, J = 7.6 Hz, 1H) | 137.37 |

| 7.33 (q, J = 7.8 Hz, 2H) | 136.82 |

| 7.21 (dt, J = 12.5, 7.6 Hz, 3H) | 133.96 |

| 7.01 (d, J = 7.9 Hz, 2H) | 129.43 |

| 6.82 (t, J = 7.4 Hz, 1H) | 128.27 |

| 126.55 | |

| 124.15 | |

| 123.36 | |

| 122.53 | |

| 119.90 | |

| 119.84 | |

| 116.33 |

While not directly applicable to the characterization of this compound itself, ²⁹Si Magic Angle Spinning (MAS) NMR is a relevant technique when ANS is immobilized on a silica (B1680970) support. This solid-state NMR method would be used to probe the silicon environment in the support material and to understand the nature of the interaction between the ANS molecule and the silica surface.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule.

The UV-Vis spectrum of ANS is characterized by distinct absorption maxima (λ_max). In methanol, absorption peaks are observed at 218 nm and another significant peak is also noted. photochemcad.com Another source indicates λ_max values at 219, 270, and 374 nm. caymanchem.com The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, has been reported to be 25,100 M⁻¹cm⁻¹ at 218 nm in methanol. photochemcad.com For the ammonium salt in 0.1 M phosphate (B84403) buffer (pH 6.8), a molar extinction coefficient of 4,950 M⁻¹cm⁻¹ has been recorded at a λ_max of 350 nm. sigmaaldrich.com

Table 2: UV-Vis Absorption Maxima and Molar Extinction Coefficients of this compound

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Methanol | 218 | 25,100 photochemcad.com |

| Not Specified | 219, 270, 374 | Not Specified caymanchem.com |

| 0.1 M Phosphate Buffer (pH 6.8) | 350 sigmaaldrich.com | 4,950 sigmaaldrich.com |

The electronic spectrum of ANS is highly sensitive to the polarity of the solvent. nih.gov In less polar solvents, the absorption spectrum often resolves into characteristic dual peaks, whereas in a polar solvent like water, a single broad peak is typically observed. nih.govacs.org This solvatochromism, the change in color (and hence UV-Vis spectrum) with solvent polarity, is a hallmark of ANS and is attributed to changes in the electronic distribution of the molecule in different solvent environments. This property is also closely linked to its use as a fluorescent probe, as the solvent environment significantly influences its fluorescence emission as well. nih.gov

Fluorescence Spectroscopy and Photophysical Characterization of Derivatives

The fluorescence properties of this compound and its derivatives, particularly the widely studied 8-anilino-1-naphthalenesulfonic acid (ANS), are central to their application as molecular probes. Their photophysical characteristics are highly dependent on the surrounding environment, a feature that has been extensively explored.

The fluorescence quantum yield (Φ) of 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives is a critical parameter that quantifies the efficiency of the fluorescence process. It is well-established that the quantum yield of these compounds is dramatically influenced by the polarity of their local environment. In aqueous solutions, ANS is weakly fluorescent, but its quantum yield increases significantly in less polar, organic solvents or when bound to the hydrophobic regions of macromolecules like proteins or cyclodextrins. nih.govresearchgate.netresearchgate.net For instance, when bound to a protein at pH 8, the relative quantum yield of ANS can increase by as much as 40-fold compared to the free dye in solution. nih.gov

The substitution pattern on the anilino ring also plays a crucial role in determining the quantum yield. The synthesis and characterization of various ANS derivatives have shown that both electron-donating and electron-withdrawing substituents can lead to either improved or diminished quantum yields compared to the parent ANS molecule. researchgate.netresearchgate.netresearchgate.net For example, certain derivatives with electron-donating groups exhibit very low fluorescence signals in aqueous environments, to the point of being immeasurable, and their quantum yields remain low even in less polar solvents like ethylene (B1197577) glycol. researchgate.netbenasque.org This is attributed to the stabilization of the excited state, which promotes non-radiative relaxation pathways. benasque.org Conversely, other substitutions can enhance fluorescence. benasque.org The quantum yield of the ANS complex can also be influenced by other factors, such as ionic strength, with studies showing an increase in quantum yield with increasing ionic strength. sigmaaldrich.com

The table below summarizes the fluorescence quantum yields for selected ANS derivatives in different environments, illustrating the impact of solvent polarity.

Table 1: Quantum Yield (Φ) of Selected 8-Anilino-1-naphthalenesulfonic Acid Derivatives

| Compound/Derivative | Solvent/Environment | Quantum Yield (Φ) |

|---|---|---|

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Methanol | 0.24 |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Bound to Protein (pH 8) | ~40-fold increase vs. aqueous solution nih.gov |

| ANS-MnFe@C | - | 0.72 |

| 4-Aminonaphthalene-1-sulfonic acid-Alginate | Water | High (up to 0.78) researchgate.net |

The emission maximum (λem) and the corresponding Stokes shift are key spectral characteristics of this compound derivatives. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is particularly sensitive to the environment. researchgate.net A significant feature of these dyes is the pronounced blue shift (hypsochromic shift) of their emission maximum as the polarity of the solvent decreases. researchgate.netresearchgate.net

For example, free ANS in an aqueous solution has an emission maximum around 515-545 nm. nih.govsigmaaldrich.com However, when it binds to the hydrophobic pockets of a protein like black gram phaseolin (B10852554) or bovine serum albumin (BSA), its emission maximum shifts significantly to a shorter wavelength, around 455-470 nm. nih.govsigmaaldrich.comphotochemcad.com This large blue shift is a direct consequence of the change in the local environment from polar to nonpolar. researchgate.net

The synthesis of various ANS derivatives has provided a toolkit of fluorophores with a range of emission maxima, allowing for the selection of a probe with specific spectral properties for a given application. researchgate.netresearchgate.net The nature of the substituent on the aryl ring influences the emission wavelength. researchgate.net Furthermore, some derivatives exhibit exceptionally large Stokes shifts. For instance, a derivative of the related 4-Aminonaphthalene-1-sulfonic acid has been reported to have a Stokes shift as large as 152 nm with increasing solvent polarity. researchgate.net

The table below presents typical emission maxima and Stokes shifts for ANS in different environments.

Table 2: Emission Maxima and Stokes Shift for 8-Anilino-1-naphthalenesulfonic Acid (ANS)

| Environment | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Unbound in aqueous solution | 380 nih.gov | 545 nih.gov | 165 |

| Bound to Protein (BSA) | 388 photochemcad.com | 470 photochemcad.com | 82 |

| Bound to Black Gram Phaseolin | Not Specified | 455 sigmaaldrich.com | Not Specified |

| Bound to Lecithin:cholesterol acyltransferase | 375 github.io | Not Specified | Not Specified |

| In the presence of BSA | ~400 reddit.com | 510 reddit.com | ~110 reddit.com |

The hallmark of this compound and its derivatives is their environmentally sensitive fluorescence, a phenomenon known as solvatochromism. researchgate.netnih.gov These molecules are often referred to as solvatochromic dyes because their absorption and, more dramatically, their emission spectra are highly dependent on the polarity of the solvent. nih.gov They are archetypal examples of fluorescent probes used to study the properties of biological systems, such as the hydrophobic pockets of proteins. researchgate.netresearchgate.net

In polar solvents like water, ANS is virtually non-fluorescent. reddit.com Upon transfer to a nonpolar, hydrophobic environment—such as the interior of a protein, a membrane, or a cyclodextrin (B1172386) cavity—a significant enhancement in fluorescence intensity is observed, accompanied by the characteristic blue shift in the emission maximum. nih.govresearchgate.netreddit.com This "turn-on" fluorescence is due to a change in the relaxation pathway of the excited state. In polar environments, a non-radiative decay pathway is dominant, whereas in nonpolar environments, the radiative pathway (fluorescence) becomes more favorable. nih.gov The mechanism is often described by a model where the molecule exists in a non-coplanar ground state and is excited to a non-coplanar excited state. In less polar environments, radiative decay from this state is preferred. In more polar solvents, the molecule can relax to a twisted intramolecular charge transfer (TICT) state, which decays non-radiatively.

This sensitivity allows these dyes to act as reporters for a variety of biological phenomena, including protein folding and conformational changes, membrane structure, and binding interactions. nih.govreddit.com The sulfonate group helps to anchor the molecule to cationic sites on a protein surface, while the anilinonaphthalene core probes nearby hydrophobic regions. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Theoretical studies, particularly those employing quantum mechanical methods, provide deep insights into the electronic structure and photophysical properties of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of complex organic molecules like naphthalene derivatives. DFT calculations can be used to optimize the ground-state geometry, determine the distribution of electron density, and analyze the nature of chemical bonds within the molecule. For naphthalene and its derivatives, DFT studies that include van der Waals interactions (DFT-D) have been shown to accurately predict crystal structures and cohesive energies.

While specific, detailed DFT studies with vibrational analysis for this compound were not found in the provided search results, the methodology is widely applied to similar aromatic systems. Such calculations would typically involve optimizing the molecular geometry using a functional like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)). The results would provide information on bond lengths, bond angles, and dihedral angles, revealing, for example, the degree of twisting between the phenyl and naphthalene rings in ANS, which is known to be crucial for its photophysical properties. nih.gov

Furthermore, DFT calculations can yield vibrational frequencies. This vibrational analysis is essential for confirming that the optimized geometry corresponds to a true energy minimum on the potential energy surface and for interpreting experimental infrared (IR) and Raman spectra.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitation and optical properties. photochemcad.com

For fluorescent dyes like ANS derivatives, the HOMO-LUMO gap can be estimated using DFT calculations. However, it is known that the calculated gap can be highly dependent on the choice of the DFT functional, particularly the amount of exact Hartree-Fock exchange included. Therefore, while DFT provides a qualitative picture, obtaining quantitatively accurate gaps that match experimental optical gaps often requires more advanced methods or careful benchmarking. For one ANS derivative, a band gap energy of 3.32 eV has been determined. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excitation features. sigmaaldrich.com TD-DFT calculations can predict the energies of electronic transitions, such as the S0 → S1 (ground state to first excited singlet state) transition, which corresponds to the absorption of light. researchgate.net These calculations can also provide information about the nature of the excitation, for instance, whether it is a localized π → π* transition on the naphthalene ring or involves charge transfer from the amino group to the naphthalene system. This theoretical insight is invaluable for understanding the solvatochromic behavior and the mechanism of fluorescence in this compound derivatives. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) |

| N-Phenyl peri acid |

| 8-chloro-1-naphthalenesulfonic acid |

| Aniline (B41778) |

| 8-hydroxynaphthalene-1-sulfonic acid |

| 4-Aminonaphthalene-1-sulfonic acid |

| Alginate |

| Dimethylformamide |

| Ethylene glycol |

| Methanol |

| Bovine serum albumin (BSA) |

| Black gram phaseolin |

| Lecithin:cholesterol acyltransferase |

| Nile Red |

| 1-(N-phenylamino) naphthalene |

| N-(1-Naphthyl) aniline (1NPN) |

| 2, 2-dimethyl-2-silapentane-5-sulfonate (DSS) |

| Anthracene |

| 2-Naphthol |

| B3LYP |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

No specific studies utilizing NBO analysis to investigate the intermolecular interactions of this compound were found.

Molecular Electrostatic Potential (MEP) Mapping for Bioactive Sites

No literature detailing the use of MEP mapping to identify the bioactive sites of this compound was identified.

Molecular Docking Studies and Ligand-Protein Interactions

No molecular docking studies detailing the specific ligand-protein interactions of this compound were available in the searched resources.

Applications in Advanced Materials and Nanoscience Research

Development of Fluorescent Probes and Sensors

8-Amino-1-naphthalenesulfonic acid is extensively used as an extrinsic fluorescent probe to investigate and characterize a variety of systems. nih.govsigmaaldrich.com Its fluorescence is typically weak in aqueous, polar environments but shows a significant enhancement in quantum yield and a blue shift in its emission maximum upon binding to less polar or hydrophobic regions. thermofisher.comnih.gov This solvatochromic behavior is the cornerstone of its application as a sensor.

ANS is a widely recognized tool for studying the conformational dynamics of proteins, including folding, unfolding, and the formation of intermediate states. thermofisher.comnih.gov The dye's fluorescence properties change dramatically when it binds to exposed hydrophobic patches on a protein's surface, which are often shielded in the native state but become accessible during conformational transitions. thermofisher.comnih.gov

The binding of ANS to proteins is a complex process involving both electrostatic and hydrophobic interactions. nih.govnih.gov The negatively charged sulfonate group of ANS often interacts with positively charged amino acid residues, such as arginine and lysine (B10760008), on the protein surface through ion-pair formation. mdpi.comnih.gov This initial electrostatic attraction is often followed by the insertion of the hydrophobic anilinonaphthalene core into nonpolar cavities on the protein surface. mdpi.com

The affinity of ANS for these hydrophobic pockets can be quantified by its dissociation constant (Kd). For instance, the interaction of ANS with MurA, an essential enzyme in bacterial cell wall biosynthesis, exhibits a dissociation constant of 40.8 ± 3.3 μM. pnas.org Thermodynamic studies have further elucidated the energetics of this binding. For example, the binding of ANS to bovine serum albumin (BSA) is characterized by a favorable enthalpy change (ΔH) of -22 kJ/mol and a favorable entropy change (-TΔS) of -17 kJ/mol for the first binding site. researchgate.net The binding enthalpies for ANS with various proteins, including lysozyme (B549824) and BSA, are in the range of -17 to -21 kJ/mol. mdpi.comnih.gov

Table 1: Thermodynamic Parameters of this compound Binding to Proteins

| Protein | Binding Constant (K) / Dissociation Constant (Kd) | Enthalpy (ΔH) | Free Energy (ΔG) | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | K: ~1-9x10(5) M(-1) (high-affinity site) | -22 kJ/mol (first site) | nih.govresearchgate.net | |

| Bovine Serum Albumin (BSA) | K: 940 mM−1 | -17 to -21 kJ/mol | -8.6 kcal/mol | nih.gov |

| Lysozyme | -17 to -21 kJ/mol | -7.1 kcal/mol | nih.gov | |

| MurA | Kd: 40.8 ± 3.3 μM | pnas.org | ||

| Human Class Alpha GST (hGSTA1-1) | Kd: 65 μM | researchgate.net | ||

| ΔPhe-222 mutant hGSTA1-1 | Kd: 105 μM | researchgate.net |

The formation of protein aggregates, a hallmark of several neurodegenerative diseases, is often associated with the exposure of hydrophobic surfaces. nih.gov ANS serves as a sensitive probe for these misfolded conformations. nih.govnih.gov An increase in ANS fluorescence intensity and a blue shift in its emission are indicative of its binding to the hydrophobic regions of protein aggregates. nih.gov Studies on the Aβ42 peptide, implicated in Alzheimer's disease, have shown that prefibrillar oligomers induce a greater increase in ANS fluorescence compared to fibrils and monomers, suggesting a higher degree of exposed hydrophobicity in these early aggregates. nih.gov This property allows researchers to monitor the kinetics of aggregation and screen for potential inhibitors. nih.gov

While ANS is a valuable tool for studying protein conformation, it is important to note that the binding of the dye itself can sometimes induce structural changes in the protein. nih.gov In some cases, ANS has been observed to cause partial unfolding of proteins or to stabilize a "molten globule" state, which is a partially folded intermediate with native-like secondary structure but a disrupted tertiary structure. nih.gov For example, at low pH, ANS can induce the acid-unfolded cytochrome c to adopt a molten globule state through electrostatic interactions. nih.gov This highlights the need to correlate ANS fluorescence data with other biophysical techniques to obtain a comprehensive understanding of protein structural dynamics. nih.gov Adsorption of proteins onto hydrophobic surfaces can also induce a molten globule-like state, a process that can be monitored by the change in ANS fluorescence. pnas.org

The fluorescent properties of ANS make it a useful probe for investigating the structure and dynamics of biological membranes. pnas.orgpnas.orgnih.gov Its fluorescence is enhanced upon binding to the hydrophobic interior of lipid bilayers. pnas.org This allows for the study of membrane fluidity, phase transitions, and the interaction of proteins and other molecules with the membrane. For instance, the fluorescence of bound ANS is sensitive to the energy state of mitochondrial membranes, reflecting structural changes associated with energy conservation. pnas.orgnih.gov Derivatives of naphthalenesulfonic acid, such as octadecyl naphthylamine sulfonic acid, can be designed to probe specific regions of the membrane, from the aqueous interface to the hydrocarbon core. pnas.orgnih.gov

ANS is also employed in the characterization of micelles, which are aggregates of surfactant molecules. The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). researchgate.netmdpi.com Below the CMC, surfactant molecules exist as monomers in solution. As the surfactant concentration increases and reaches the CMC, they begin to self-assemble into micelles. ANS, being hydrophobic, preferentially partitions into the nonpolar core of the micelles. This transition from an aqueous to a hydrophobic environment leads to a significant increase in its fluorescence intensity. By monitoring the fluorescence of ANS as a function of surfactant concentration, the CMC can be accurately determined. sigmaaldrich.com This method is applicable to a wide range of surfactants, including anionic and non-ionic types. researchgate.net

Table 2: Application of this compound in Critical Micelle Concentration (CMC) Determination

| Surfactant Type | Principle of Measurement | Observation | Reference |

|---|---|---|---|

| Anionic and Non-ionic Surfactants | Fluorescence Spectroscopy | Increased fluorescence intensity upon partitioning of ANS into the hydrophobic micellar core. | researchgate.net |

| Various Surfactants | Titration Method | A sharp increase in fluorescence at the CMC. | nih.gov |

Development of Novel Fluorescent Dyes and Pigments for Advanced Applications

This compound serves as a foundational structure for the synthesis of advanced fluorescent dyes, most notably the 8-anilinonaphthalene-1-sulfonate (ANS) family of probes. researchgate.netajol.info These dyes are renowned for their sensitivity to the polarity of their local environment. nih.gov In aqueous, highly polar solutions, ANS derivatives are typically weakly fluorescent; however, their fluorescence quantum yield increases dramatically when they bind to hydrophobic regions, such as the pockets on a protein's surface or within the core of a cyclodextrin (B1172386). researchgate.netresearchgate.net This property makes them exceptional molecular probes for studying conformational changes in proteins and other biological systems. ajol.info

Research has focused on developing efficient synthetic routes to create a diverse palette of ANS derivatives with tailored spectral properties. Microwave-assisted, copper-catalyzed Ullmann coupling reactions have been developed as a mild and efficient method to synthesize various ANS derivatives with yields reaching up to 74%. researchgate.netresearchgate.netnih.gov This method allows for the introduction of different functional groups onto the aniline (B41778) ring, which systematically tunes the dye's electronic and fluorescent characteristics. researchgate.net For instance, derivatives with electron-donating groups like methoxy (B1213986) and methyl have been shown to yield highly fluorescent compounds, while those with electron-withdrawing groups may exhibit diminished or completely quenched fluorescence. researchgate.netgoogle.com Some derivatives have been synthesized that show a significant enhancement in fluorescence compared to the parent ANS, while others are designed to be non-fluorescent, serving as useful controls or quenchers. google.com

Beyond probes, this chemical scaffold is used to create novel pigments. Through enzymatic catalysis, such as with fungal laccase, 8-anilino-1-naphthalenesulfonic acid can be transformed into new, stable, colored compounds. scilit.com For example, a laccase-mediated oxidation of ANS has been shown to produce a novel, water-soluble, green-colored dye. scilit.com This biotransformation not only creates a new pigment but can also impart additional functionalities, such as antibacterial properties, making these compounds suitable for advanced applications like bioactive textiles. scilit.com

Table 1: Spectral Properties of Selected ANS Derivatives This table presents a summary of yields for various 8-anilino-1-naphthalenesulfonic acid (ANS) derivatives synthesized via a microwave-assisted Ullmann coupling reaction. The substituents are on the aniline ring.

| Derivative Substituent | Yield (%) |

| H (ANS) | 63% |

| 2-Fluoro | 64% |

| 4-Bromo | 67% |

| 4-Methyl | 69% |

| 4-Methoxy | 74% |

| 4-Acetylamino | 60% |

| 4-Nitro | 25% |

| 4-Hydroxy | 21% |

| Data sourced from a study on microwave-assisted synthesis of ANS derivatives. researchgate.net |

Immobilization and Heterogeneous Catalysis

The sulfonic acid group in this compound provides a functional handle for immobilization onto solid supports, creating robust heterogeneous catalysts. This approach combines the catalytic activity of the sulfonic acid moiety with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for reuse.

Silica (B1680970) nanoparticles (SiO₂NPs) are a common support material for catalysts due to their high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized. This compound can be covalently grafted onto the surface of silica nanoparticles. The process typically involves the use of a silane (B1218182) coupling agent that first reacts with the amino group of the naphthalenesulfonic acid and then condenses with the silanol groups on the silica surface. ajol.inforesearchgate.net

The key to the catalytic utility of these functionalized nanoparticles lies in the sulfonic acid (-SO₃H) group. This group is a strong Brønsted acid, meaning it is an effective proton (H⁺) donor. rsc.org By immobilizing the molecule onto silica, a high density of accessible Brønsted acid sites is created on the surface of a solid material, effectively producing a solid acid catalyst. researchgate.netrsc.org The acidity of these functionalized silica materials can be tuned and is crucial for their catalytic performance. rsc.org

Silica nanoparticles functionalized with sulfonic acid groups, including structures analogous to this compound, have demonstrated significant catalytic activity in various organic reactions, most notably in esterification. scilit.comrsc.org Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental process in the chemical industry for producing solvents, plasticizers, and biofuels.

The immobilized sulfonic acid groups catalyze the reaction by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. Studies on similar aryl-sulfonic acid functionalized silica nanoparticles have shown excellent performance in the esterification of fatty acids, such as linoleic acid, achieving 100% conversion in as little as two hours under optimized conditions. rsc.org

Table 2: Performance of a Sulfonic Acid-Functionalized Silica Catalyst in Esterification This table shows the reusability and performance of a sulfonic acid-functionalized silica catalyst in the esterification of levulinic acid. The data demonstrates the stability of the catalyst over multiple reaction cycles.

| Catalytic Cycle | Levulinic Acid Conversion (%) |

| 1 | 70% |

| 2 | 68% |

| 3 | 68% |

| Data from a study on sulfonic acid-functionalized silica for esterification. researchgate.net |

A primary advantage of heterogeneous catalysts is their potential for regeneration and reuse, which is critical for developing sustainable and cost-effective industrial processes. nih.gov Catalysts based on sulfonic acid functionalized silica have demonstrated excellent stability and reusability over multiple reaction cycles. researchgate.netrsc.org

After a reaction cycle, the solid catalyst can be easily recovered from the liquid reaction mixture by simple filtration or centrifugation. rsc.org It can then be washed with appropriate solvents to remove any adsorbed products or unreacted starting materials before being dried and reused in a subsequent reaction. Research has shown that such catalysts can be reused for at least five cycles without a significant loss in their catalytic activity. rsc.orgmdpi.com This high degree of reusability confirms the strong covalent attachment of the functional sulfonic acid groups to the silica support and underscores the robustness of these materials for practical applications. rsc.org

Host-Guest Chemistry with Macrocyclic Compounds

The anilinonaphthalene sulfonate structure, derived from this compound, is an excellent guest molecule for studying host-guest interactions with various macrocyclic compounds. Its environmentally sensitive fluorescence provides a direct method for observing and quantifying the formation of inclusion complexes. nih.gov

Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them capable of encapsulating guest molecules in aqueous solutions. nih.govresearchgate.net 8-anilino-1-naphthalenesulfonate (B1227081) (ANS) readily forms 1:1 inclusion complexes with β-cyclodextrin. When the nonpolar anilinonaphthalene portion of the ANS molecule enters the hydrophobic cavity of the cyclodextrin, it is shielded from the polar aqueous environment. This change in the microenvironment leads to a significant increase in the fluorescence intensity of ANS and a blue shift in its emission maximum. nih.gov

This phenomenon allows for the detailed study of the thermodynamics and driving forces of complex formation. For the interaction between ANS and β-cyclodextrin, thermodynamic parameters have been determined, indicating that the inclusion process is spontaneous. The primary driving forces for the formation of these complexes are considered to be van der Waals-London dispersion forces and hydrophobic interactions between the guest molecule and the cyclodextrin cavity. Studies using nuclear magnetic resonance (NMR) spectroscopy and molecular modeling have further elucidated the specific geometry of the inclusion, showing how the guest molecule orients itself within the host cavity. The interaction is not limited to simple cyclodextrins; ANS also forms complexes with other macrocycles, such as those containing 2,6-pyridylamide and dipyrrole units, where the interaction can be monitored by fluorescence quenching. mdpi.com

Table 3: Thermodynamic Parameters for the Inclusion Complex of 8-Anilino-1-naphthalenesulfonate with β-Cyclodextrin This table details the thermodynamic values for the formation of the inclusion complex at 25°C in a 0.1 M phosphate (B84403) buffer (pH 7.4).

| Thermodynamic Parameter | Value |

| Gibbs Free Energy (ΔG°) | -2.52 kcal/mol |

| Enthalpy (ΔH°) | -1.92 kcal/mol |

| Entropy (ΔS°) | 2.1 eu |

| Data sourced from a fluorescence spectrophotometry study. |

Fluorescence Quenching Studies and Binding Ratio Determination

8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent dye renowned for its application in probing the hydrophobic surfaces of molecules, particularly proteins. mpbio.com The fluorescence of ANS is highly dependent on its environment; it is weak in polar solvents like water but exhibits a significant increase in quantum yield and a characteristic blue shift in its emission spectrum when it binds to the hydrophobic regions of macromolecules or is in less polar solvents. nih.govsigmaaldrich.comresearchgate.net This property makes it an excellent tool for fluorescence quenching studies to determine binding interactions.

When unbound in an aqueous solution and excited at approximately 350-380 nm, ANS displays a weak fluorescence emission with a maximum around 520-545 nm. sigmaaldrich.comresearchgate.net However, upon binding to hydrophobic sites, such as those found on protein surfaces, the fluorescence intensity increases dramatically, and the emission maximum shifts to about 470 nm. sigmaaldrich.com This phenomenon is the basis for its use in binding studies.

Fluorescence quenching experiments are often employed to characterize the binding of various ligands or drugs to proteins. In a typical assay, the fluorescence of a protein-ANS complex is monitored as a quencher (e.g., a drug molecule) is introduced. The quenching of the ANS fluorescence indicates that the quencher is displacing ANS from its binding site or is binding to a site that allosterically alters the ANS binding pocket. This method allows for the rapid characterization of drug interactions with plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov

The binding ratio, or stoichiometry, of ANS to a protein can be determined by titrating the protein with increasing concentrations of ANS and monitoring the change in fluorescence. The saturation point of the fluorescence signal can be used to calculate the number of binding sites. Studies have shown that the binding of ANS to proteins is often nonspecific, anchoring to cationic side chains via its sulfonate group while the anilinonaphthalene core interacts with nearby hydrophobic pockets. nih.gov Research on sarcolemma membranes, for example, has suggested that while proteins have a higher affinity for ANS, the lipid components have approximately double the binding capacity. nih.gov

Table 1: Fluorescence Properties of 8-Anilino-1-naphthalenesulfonic Acid (ANS)

| Property | Unbound in Water | Bound to Hydrophobic Site |

| Excitation Maximum | ~350 - 380 nm sigmaaldrich.comresearchgate.net | ~350 - 380 nm |

| Emission Maximum | ~520 - 545 nm sigmaaldrich.comresearchgate.net | ~468 - 477 nm nih.gov |

| Fluorescence Intensity | Low nih.gov | High (e.g., 40-fold increase) sigmaaldrich.com |

| Quantum Yield | Weak nih.gov | Significantly Enhanced nih.gov |

Stability Constants and Molecular Recognition Mechanisms

The changes in fluorescence intensity of ANS upon binding to macromolecules are not just qualitative indicators of interaction but can be used to derive quantitative parameters, such as stability constants (also known as binding or affinity constants, K). These constants are crucial for understanding the strength of the interaction between ANS and its binding partner. nih.gov

The stability constant (K) represents the equilibrium constant for the association of the probe (ANS) and the macromolecule. A higher K value signifies a stronger binding affinity. These constants can be estimated by analyzing the fluorescence titration data, often using models like the Stern-Volmer equation or by plotting the change in fluorescence as a function of the concentration of the binding partner. researchgate.netnih.gov For instance, fluorescence spectroscopy has been used to determine the affinity constants of ANS for major blood proteins, which are vital for understanding drug transport and metabolism.

The molecular recognition mechanism of ANS binding is primarily driven by a combination of electrostatic and hydrophobic interactions. nih.gov The negatively charged sulfonate group on the naphthalenesulfonic acid core can form electrostatic interactions with positively charged amino acid residues, such as lysine and arginine, on a protein's surface. nih.gov Simultaneously, the hydrophobic anilinonaphthalene group inserts into nonpolar pockets on the protein or nanoparticle surface. nih.govnih.gov This dual interaction mechanism is responsible for the stable binding and the resulting enhancement of fluorescence.

In the context of nanoscience, understanding the interaction between nanoparticles and proteins is critical, as a "protein corona" forms around nanoparticles in biological fluids, defining their biological identity. pnas.orgnih.govnih.gov ANS can be used to probe the surface hydrophobicity of these protein-nanoparticle complexes. The binding affinity and stoichiometry of these interactions are key to predicting the biodistribution, biocompatibility, and efficacy of nanotherapeutics. nih.gov The curvature and surface chemistry of nanoparticles can influence which proteins bind and how their conformation might change upon adsorption, effects which can be monitored using fluorescent probes like ANS. pnas.orgnih.gov

Table 2: Experimentally Determined Stability (Affinity) Constants for ANS Binding

| Binding Partner | Method | Affinity Constant (K) in M⁻¹ |

| Alpha-1-acid glycoprotein (AAG) | Fluorescence Spectroscopy | 1.35 x 10⁶ nih.gov |

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 0.72 x 10⁶ nih.gov |

Environmental and Biological Research Implications

Biodegradation and Biotransformation of Derivatives

Naphthalenesulfonic acids, including derivatives of 8-Amino-1-naphthalenesulfonic acid, are recognized for their persistence in the environment. However, specific microorganisms have demonstrated the ability to degrade these complex aromatic compounds, offering potential pathways for bioremediation. The focus of research has often been on the widely studied derivative, 8-Anilino-1-naphthalenesulfonic acid (ANS).

Certain bacteria are capable of utilizing substituted naphthalenesulfonates as a source of sulfur for growth. This process involves the oxygenolytic cleavage of the carbon-sulfur bond. wikipedia.org Mixed bacterial consortiums have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids. mdpi.com In these communities, one type of bacterium may desulfonate the compound through a 1,2-dioxygenation step, producing intermediate metabolites that are then consumed by other members of the consortium. mdpi.com

A notable example is the bacterium Pseudomonas aeruginosa, isolated from soil near tannery effluent, which can degrade 8-anilino-1-naphthalenesulfonic acid (ANS). nih.govnih.gov This organism can break down ANS at concentrations up to 1,200 mg/L. nih.govnih.gov The degradation process commences during the late exponential growth phase of the bacterium. nih.govnih.gov Studies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have identified key intermediate compounds in this process, including Salicylic (B10762653) acid and β-ketoadipic acid . nih.govnih.gov The identification of these intermediates provides strong evidence that the degradation proceeds via an ortho-cleavage pathway. nih.govnih.gov Further evidence for this pathway comes from the detection of dioxygenase activity in the bacterial strain during its growth on ANS. nih.gov Another bacterium, Moraxella osloensis, has also been shown to be capable of degrading ANS. sigmaaldrich.com

Table 1: Microbial Degradation of 8-Anilino-1-naphthalenesulfonic acid (ANS)

| Microorganism | Degradation Capability | Identified Intermediates | Degradation Pathway |

| Pseudomonas aeruginosa | Degrades up to 1,200 mg/L of ANS. nih.govnih.gov | Salicylic acid, β-ketoadipic acid. nih.govnih.gov | Ortho-cleavage pathway. nih.govnih.gov |

| Moraxella osloensis | Capable of degrading 64% of 20 mg/L of ANS. sigmaaldrich.com | Not specified. | Not specified. |

| Mixed Bacterial Consortiums | Can completely degrade various aminonaphthalenesulfonic acids. mdpi.com | Amino- or hydroxysalicylates (as dead-end metabolites for the initial degrader). mdpi.com | 1,2-dioxygenation for desulfonation. mdpi.com |

The enzymatic transformation of derivatives of this compound can lead to the creation of new compounds with distinct biological activities. Fungal laccase from the Cerrena unicolor strain has been effectively used as a biocatalyst to transform 8-anilino-1-naphthalenesulfonic acid (ANS). sigmaaldrich.com This enzymatic oxidation converts ANS into a novel, green-colored, water-soluble compound. sigmaaldrich.com

Significantly, this resulting product exhibits notable bioactive properties. It has demonstrated antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis. sigmaaldrich.com The crude product of this biotransformation was also found to have low cytotoxicity and antioxidant properties. sigmaaldrich.com This process highlights a dual benefit: the degradation of a persistent compound and the simultaneous synthesis of a potentially useful bioactive dye. sigmaaldrich.com Furthermore, research on the degradation of ANS by Moraxella osloensis indicated that the resulting degradation products exhibited decreased cytotoxicity compared to the parent compound when tested on human epithelial and mouse embryonic fibroblast cell lines. sigmaaldrich.com

Ecological Fate and Behavior in Aquatic Environments

The introduction of this compound and its derivatives into aquatic systems raises questions about their solubility, interaction with environmental matrices, and long-term persistence.

This compound is generally soluble in water. sigmaaldrich.com This solubility is attributed to the highly polar sulfonic acid group, which enhances its interaction with polar solvents like water. sigmaaldrich.com Conversely, it is typically insoluble in nonpolar solvents. sigmaaldrich.com The solubility of the compound in water can be influenced by several factors:

pH: Changes in pH can alter the protonation state of the amino group, which in turn can affect its solubility. sigmaaldrich.com

Temperature: Like most solids, its solubility in water generally increases with higher temperatures. sigmaaldrich.com

Presence of Salts: The ionic strength of the solution can impact solubility, with higher salt concentrations potentially leading to a "salting out" effect. sigmaaldrich.com

The derivative 8-anilino-1-naphthalenesulfonic acid (ANS) is also soluble in water. nih.gov Its partition coefficient (Log P), a measure of its distribution between an organic and aqueous phase, has been reported as 3.65, indicating a degree of hydrophobicity. nih.gov This property is central to its use as a fluorescent probe that binds to hydrophobic regions of proteins. canada.ca

Table 2: Solubility Properties

| Compound | Water Solubility | Factors Affecting Solubility |

| This compound | Soluble. sigmaaldrich.com | pH, Temperature, Presence of salts. sigmaaldrich.com |

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Soluble. nih.govscbt.com | Soluble in water at 50 mg/ml. scbt.com Soluble in organic solvents like DMSO and DMF. |

Persistence and Potential for Bioaccumulation

Aromatic compounds substituted with sulfonate groups are known to be xenobiotic, meaning they are foreign to biological systems. nih.gov This characteristic can make them resistant to biodegradation, allowing them to persist in the environment and potentially accumulate to toxic levels. nih.gov The sulfonic group often imparts significant stability to the aromatic structure, making compounds like naphthalenesulfonates highly resistant to degradation. Due to their high water solubility, these compounds tend to pass through conventional water-treatment facilities, leading to their release into aquatic ecosystems. nih.gov

While specific data on the bioaccumulation of this compound is limited, studies on the related compound 2-naphthalene sulfonate provide relevant insights. Research has shown that 2-naphthalene sulfonate can bioaccumulate in aquatic organisms such as the fish Channa punctatus. sigmaaldrich.comnih.gov In one study, the maximum concentration in the fish's blood plasma was observed after 24 hours of exposure. sigmaaldrich.com However, the study also indicated that the fish's metabolic systems could process and eliminate the compound over time, with concentrations decreasing after the initial peak. sigmaaldrich.com This suggests that while accumulation is possible, it may not be permanent, as organisms possess repair and elimination capacities. nih.gov

Research on Biological Interactions (excluding dosage/administration)

The derivative 8-Anilino-1-naphthalenesulfonic acid (ANS) is a widely utilized fluorescent molecular probe in biochemical and biological research. canada.ca Its utility stems from the sensitivity of its fluorescent properties to the local environment. While ANS is weakly fluorescent in aqueous solutions, its fluorescence quantum yield increases dramatically, and the emission maximum shifts to a shorter wavelength (a "blue shift") when it binds to hydrophobic regions on the surface of proteins or within membranes. canada.ca

This property allows researchers to study a variety of biological phenomena: